![molecular formula C19H20F3N7O B6537400 4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 1058228-75-3](/img/structure/B6537400.png)
4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide” is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . This class of compounds has been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been achieved using various synthetic approaches . For instance, one method involves the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been studied using X-ray diffraction . This technique provides detailed information about the atomic arrangement and bonding within the molecule.Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine derivatives have been studied . For example, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, was reported .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives have been analyzed . For instance, one of the compounds exhibits excellent thermal stability (Td = 305 °C) and a remarkable measured density of 1.91 g cm−3 at 20 °C .Scientific Research Applications
Antibacterial Activity
This compound has been investigated for its antibacterial properties. A study by Zhang et al. synthesized a series of novel triazolo[4,3-a]pyrazine derivatives, including our compound of interest. These derivatives were evaluated for in vitro antibacterial activity using the microbroth dilution method. Notably, compound 2e exhibited superior antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with MICs (minimum inhibitory concentrations) comparable to the first-line antibacterial agent ampicillin .
Anticancer Potential
Another study discovered that derivatives of [1,2,4]triazolo[4,3-a]pyrazine, similar to our compound, exhibited excellent anti-tumor activity against various cancer cell lines. For instance, compound 22i demonstrated remarkable anti-tumor effects against A549, MCF-7, and HeLa cancer cells, with IC50 values in the nanomolar range. Additionally, it showed superior c-Met kinase inhibition ability .
Analgesic and Anti-Inflammatory Properties
While specific studies on our compound’s analgesic and anti-inflammatory effects are scarce, it’s worth exploring these potential therapeutic applications. Triazolo[4,3-a]pyrazine derivatives have been associated with anti-inflammatory properties, making them interesting candidates for further investigation .
Enzyme Inhibition
Triazolo[4,3-a]pyrazine derivatives may act as enzyme inhibitors. Investigating their effects on specific enzymes, such as carbonic anhydrase or cholinesterase, could reveal valuable insights into their pharmacological potential .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N7O/c1-2-15-24-25-16-7-8-17(26-29(15)16)27-9-11-28(12-10-27)18(30)23-14-5-3-13(4-6-14)19(20,21)22/h3-8H,2,9-12H2,1H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCRQYDIRZNHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.